molecular formula C9H16Cl2N2O4 B8007566 3-Amino-L-tyrosine HCl hydrate

3-Amino-L-tyrosine HCl hydrate

Cat. No.: B8007566
M. Wt: 287.14 g/mol
InChI Key: ITQBVYBSXFBTJX-UHFFFAOYSA-N
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Description

3-Amino-L-tyrosine HCl hydrate is a chemically modified derivative of the amino acid L-tyrosine, featuring an additional amino group at the 3-position of the phenyl ring. Its IUPAC name is (S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride, with CAS numbers 300-34-5 (free base) and 23279-22-3 (hydrochloride form). The compound has a molecular weight of 269.122 g/mol and elemental composition: C (40.17%), H (5.24%), Cl (26.34%), N (10.41%), and O (17.83%) .

This derivative is primarily employed in biochemical research to study redox-active tyrosine residues in enzymes, leveraging its unique substitution pattern to probe electron transfer mechanisms or oxidative modifications. Its hydrochloride hydrate form enhances solubility in aqueous systems, making it suitable for in vitro studies.

Properties

IUPAC Name

2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQBVYBSXFBTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945964
Record name 3-Aminotyrosine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23279-22-3
Record name 3-Amino-L-tyrosine dihydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023279223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminotyrosine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of L-Tyrosine

L-Tyrosine undergoes esterification with methanol in the presence of a hydrochloric acid catalyst to form L-tyrosine methyl ester hydrochloride. This step enhances solubility for subsequent reactions. Typical conditions include reflux at 65–70°C for 6–8 hours, achieving near-quantitative conversion.

Representative Conditions:

ParameterValue
SolventMethanol
CatalystHCl (gas or aqueous)
Temperature65–70°C (reflux)
Reaction Time6–8 hours
Yield>95%

This intermediate is critical for blocking the carboxylic acid group, preventing unwanted side reactions during subsequent amidation.

Amidation with Trifluoroacetic Anhydride

The α-amino group of L-tyrosine methyl ester is protected via reaction with trifluoroacetic anhydride (TFAA). Conducted in tetrahydrofuran (THF) or toluene under basic conditions (e.g., pyridine), this step forms N-trifluoroacetyl-L-tyrosine methyl ester. The reaction proceeds at 0–5°C to minimize racemization, followed by reflux to ensure completion.

Example Protocol:

  • Reagents: TFAA (1.2 equiv), pyridine (2.1 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0–5°C (initial), then reflux

  • Yield: 92.2% (HPLC purity: 99.4%)

The trifluoroacetyl group provides robust protection while allowing selective deprotection under mild alkaline conditions.

Etherification and Hydrolysis

A Mitsunobu-like reaction introduces the 3-amino group via etherification. Triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DTBAD) facilitate coupling between N-trifluoroacetyl-L-tyrosine methyl ester and an alcohol bearing a protected amino group (e.g., N-Boc-ethanolamine). Subsequent hydrolysis with aqueous potassium carbonate removes the methyl ester and trifluoroacetyl groups, yielding 3-amino-L-tyrosine.

Optimized Parameters:

StepConditions
EtherificationPPh₃ (1.2 equiv), DTBAD (1.2 equiv), 0–5°C → room temperature
HydrolysisK₂CO₃ (25% aqueous), methanol, room temperature
Overall Yield81.4% (two-step)
Purity99.3% (HPLC)

This stage’s regioselectivity ensures the amino group is introduced exclusively at the phenyl ring’s 3-position.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a hydrated solvent (e.g., water/ethanol) to precipitate 3-amino-L-tyrosine HCl hydrate. Crystallization parameters, such as cooling rate and solvent ratios, are tuned to maximize crystal purity and stability.

Reaction Mechanism and Stereochemical Control

The synthesis’s success hinges on precise stereochemical management. Key considerations include:

Protection-Deprotection Strategy

  • Trifluoroacetyl Group: Provides orthogonal protection, stable under etherification conditions but cleaved selectively during hydrolysis.

  • Boc Protection: Used for the incoming amino group during etherification, removed post-hydrolysis via acidolysis.

Mitsunobu Reaction Dynamics

The etherification step employs a Mitsunobu-like mechanism, where PPh₃ and DTBAD mediate the oxidative coupling of the alcohol to the tyrosine derivative. This method ensures retention of configuration at the α-carbon, critical for maintaining L-stereochemistry.

Stereochemical Outcomes:

  • Enantiomeric Excess (ee): >99.6% (confirmed by chiral HPLC).

  • Byproduct Formation: <0.5% (controlled via low-temperature addition of reagents).

Industrial-Scale Adaptations

Solvent and Reagent Recovery

  • THF and Toluene: Recycled via distillation, reducing costs by ~30%.

  • Triphenylphosphine Oxide: Filtered and repurposed in other syntheses.

Continuous Flow Synthesis

Recent patents describe continuous flow systems for the amidation and etherification steps, enhancing reproducibility and throughput.

Benefits:

  • 20% reduction in reaction time.

  • Consistent purity (>99.5% across batches).

Analytical Characterization

Final product quality is verified through:

Spectroscopic Methods

  • ¹H NMR: Characteristic signals at δ 9.90 (d, J = 8.0 Hz, NH), 6.68 (d, J = 7.2 Hz, aromatic H).

  • LC-MS: [M+H]⁺ = 287.14 (calcd for C₉H₁₆Cl₂N₂O₄).

Purity Assessment

  • HPLC: Reverse-phase C18 column, 99.3–99.5% purity.

  • Karl Fischer Titration: Hydrate content: 5.2–5.8% (w/w).

Challenges and Limitations

Byproduct Formation

  • Diastereomers: <0.4% (mitigated via strict temperature control).

  • Incomplete Deprotection: Addressed by extended hydrolysis times (up to 24 hours).

Scalability Issues

  • Exothermic Reactions: Require jacketed reactors for temperature moderation.

  • Solvent Volume: High solvent-to-substrate ratios (10:1) limit batch sizes.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-L-tyrosine HCl hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

3-Amino-L-tyrosine HCl hydrate is primarily used as a precursor in the synthesis of various organic compounds. Its structural modifications allow for the exploration of new chemical entities with potential applications in pharmaceuticals and materials science.

Biology

In biological studies, this compound is utilized to investigate enzyme activity and protein interactions. It has been shown to affect neurotransmitter synthesis, particularly in relation to catecholamines, which are critical for mood regulation and cognitive function .

Medicine

Research indicates that 3-Amino-L-tyrosine HCl hydrate exhibits cytotoxic effects on certain cancer cell lines, such as KG-1 leukemia cells . It has been studied for its potential role in inhibiting the growth of pathogens and cancer cells by inducing oxidative stress and disrupting metabolic pathways.

Nutrition

This compound is being explored for its role in dietary supplements aimed at enhancing mental performance and reducing stress. Its effects on neurotransmitter levels make it a candidate for improving cognitive functions under stressful conditions .

Industrial Applications

In industry, 3-Amino-L-tyrosine HCl hydrate is used in the production of pharmaceuticals and as a biochemical reagent. Its unique properties allow it to be incorporated into formulations aimed at treating neurological disorders and enhancing athletic performance .

Cytotoxic Effects on Cancer Cells

A study demonstrated that 3-Amino-L-tyrosine HCl hydrate at concentrations between 200-400 µg/ml showed significant cytotoxicity against KG-1 leukemia cells. The mechanism involved oxidative stress induction leading to apoptosis in cancer cells .

Neurotransmitter Synthesis

Research highlighted that administration of L-Tyrosine affects catecholamine metabolism in the medial prefrontal cortex (MPFC) and striatum of rats. The findings suggest that increasing levels of L-Tyrosine can enhance dopamine synthesis without inhibition from end-products like dopamine itself . This underscores the potential role of 3-Amino-L-tyrosine HCl hydrate in modulating neurotransmitter levels.

Mechanism of Action

The mechanism of action of 3-Amino-L-tyrosine HCl hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of tyrosine-sensitive mutants by interfering with the biosynthesis of tyrosine. Additionally, it exhibits cytotoxic effects on certain cancer cells by inducing oxidative stress and disrupting cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-L-tyrosine HCl hydrate with structurally or functionally related compounds, emphasizing molecular features, applications, and distinctions:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
3-Amino-L-tyrosine HCl hydrate 23279-22-3 C₉H₁₁N₂O₃·2HCl·xH₂O 269.12 (anhydrous) -NH₂ (phenyl ring), -COOH, -OH Redox studies, enzyme mechanism research
3-Acetyl-L-tyrosine Hydrochloride 32404-28-7 C₁₁H₁₃NO₄·HCl 259.7 (anhydrous) -OAc (acetyl), -COOH, -OH Peptide synthesis, tyrosine protection
Glycyl-L-tyrosine hydrochloride - C₁₁H₁₄N₂O₄·HCl ~290.7 Peptide bond (-CONH-), -COOH, -OH Enzyme substrates, nutritional studies
CP-802079 hydrochloride hydrate 736175-49-8 C₂₂H₂₁ClN₂O₄S·xHCl·yH₂O 444.93 (anhydrous free base) Thiazole ring, chlorophenyl, -COOH Pharmaceutical research (kinase inhibition)
4-Amino-3-phenylbutyric acid HCl 55720-26-8 C₆H₁₂N₂O₃·HCl 196.63 -NH₂ (butyric chain), -COOH GABA analog synthesis, neuroscience
3’-Amino-[1,1’-biphenyl]-3-carboxylic Acid HCl 1170469-44-9 C₁₃H₁₁NO₂·HCl ~265.7 Biphenyl core, -NH₂, -COOH Organic synthesis, materials science

Key Structural and Functional Differences:

Aromatic Substitution: 3-Amino-L-tyrosine HCl hydrate has a meta-amino group on the tyrosine phenyl ring, enhancing its redox activity. In contrast, 3-Acetyl-L-tyrosine HCl replaces the hydroxyl group with an acetyl moiety, altering reactivity. CP-802079 HCl hydrate incorporates a thiazole ring and chlorophenyl group, imparting distinct electronic properties suited for receptor binding.

Backbone Modifications: Glycyl-L-tyrosine HCl is a dipeptide, combining glycine and tyrosine, whereas 3-Amino-L-tyrosine HCl modifies the tyrosine residue itself.

Applications: 3-Amino-L-tyrosine HCl hydrate is specialized for redox biochemistry, while compounds like 4-Amino-3-phenylbutyric acid HCl target neurotransmitter pathways.

Physicochemical Considerations:

  • Solubility: The hydrochloride hydrate form of 3-Amino-L-tyrosine improves water solubility compared to non-ionic derivatives like 3’-Amino-biphenyl-carboxylic acid HCl, which may require organic solvents.
  • Stability: Tyrosine derivatives with acetyl or peptide bonds (e.g., 3-Acetyl-L-tyrosine HCl, Glycyl-L-tyrosine HCl) exhibit greater stability against enzymatic degradation than the free amino group in 3-Amino-L-tyrosine HCl.

Research Findings and Implications

  • Enzyme Studies: 3-Amino-L-tyrosine HCl hydrate has been used to mimic tyrosine radicals in cytochrome c oxidase, providing insights into proton-coupled electron transfer mechanisms.
  • Comparative Reactivity: Unlike 3-Acetyl-L-tyrosine HCl, which is inert in redox reactions due to its acetyl group, 3-Amino-L-tyrosine HCl participates in electron donation, making it a superior tool for studying oxidative processes.

Biological Activity

3-Amino-L-tyrosine HCl hydrate (3-AT) is a derivative of L-tyrosine, an amino acid that plays a critical role in the production of neurotransmitters such as dopamine and norepinephrine. This compound has garnered attention in various fields of biological research due to its unique properties and biological activities, particularly its selective cytotoxic effects on certain cell types and its potential implications in neurological health.

3-Amino-L-tyrosine exhibits selective cytotoxicity primarily through its interaction with myeloperoxidase (MPO), an enzyme abundant in certain leukemic cell lines, such as HL-60 cells. The presence of 3-AT leads to the formation of brown pigment indicative of aminomelanin formation, a process hypothesized to involve toxic intermediates generated by MPO activity . This mechanism suggests that 3-AT may induce oxidative stress selectively in cells with high MPO content, leading to significant reductions in cell viability and proliferation.

Cytotoxicity Studies

A study on HL-60 cells demonstrated that treatment with 3-AT resulted in:

  • 60% inhibition of proliferation after 4 days at a concentration of 100 µg/ml.
  • 80% reduction in cell viability at concentrations up to 400 µg/ml over the same period .

In contrast, other cell lines such as K562 and RAW 264.7 showed minimal effects under similar conditions, indicating the selective nature of 3-AT's cytotoxicity .

Effects on Catecholamine Synthesis

Research indicates that L-tyrosine availability influences catecholamine metabolism. While 3-Amino-L-tyrosine is not directly studied for catecholamine synthesis, its parent compound L-tyrosine has been shown to enhance dopamine and norepinephrine levels in the brain under stress conditions. This suggests a potential indirect role for 3-AT in modulating neurotransmitter levels through competitive inhibition or metabolic pathways .

Case Study: Anorexia Nervosa and Tyrosine Loading

A pharmacokinetic study explored the effects of tyrosine supplementation in adolescents with anorexia nervosa. Although this study focused on L-tyrosine, it provides insights into how tyrosine derivatives might influence neurotransmitter levels. The study found:

  • Blood tyrosine levels peaked at approximately two to three hours post-supplementation .
  • Participants exhibited significant changes in blood tyrosine levels, which could correlate with psychological and neurocognitive improvements over time .

Table: Summary of Cytotoxic Effects of 3-Amino-L-Tyrosine

Cell LineConcentration (µg/ml)Proliferation Inhibition (%)Viability Reduction (%)
HL-60100~60>70
HL-60400~801-3
K562400~40Unchanged
RAW 264.7Up to 400UnchangedUnchanged

Q & A

Q. How can researchers verify the chemical identity and purity of 3-Amino-L-tyrosine HCl hydrate in laboratory settings?

  • Methodological Answer : To confirm identity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, cross-referencing peaks with tyrosine derivatives (e.g., aromatic protons at δ 6.8–7.2 ppm). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 280 nm) can assess purity, ensuring a single peak corresponds to the compound. Mass spectrometry (MS) should confirm the molecular ion [M+H]+ at 234.67 g/mol (anhydrous basis). Always validate against the CAS No. 23279-22-3 and EC No. 245-552-5 provided in safety data sheets (SDS) .

Q. What safety measures are critical when handling 3-Amino-L-tyrosine HCl hydrate in biochemical experiments?

  • Methodological Answer : Refer to HMIS ratings (Health: 1, Flammability: 0, Reactivity: 0) from SDS, indicating low acute toxicity but requiring standard precautions . Use personal protective equipment (PPE), including nitrile gloves and lab coats, in a fume hood to avoid inhalation of fine powders. Store in a desiccator at 2–8°C to prevent hygroscopic degradation. For spills, neutralize with sodium bicarbonate and dispose of via hazardous waste protocols.

Advanced Research Questions

Q. How can experimental conditions be optimized to study the stability of 3-Amino-L-tyrosine HCl hydrate under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 37°C, and 50°C. Analyze degradation kinetics using reversed-phase HPLC with a photodiode array detector to track byproducts. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify hydrate loss and phase transitions. For long-term stability, use Arrhenius modeling to extrapolate shelf-life under ambient conditions .

Q. What experimental strategies are effective for investigating 3-Amino-L-tyrosine HCl hydrate as a substrate analog in tyrosine hydroxylase (TH) enzyme assays?

  • Methodological Answer : Design a Michaelis-Menten kinetics assay using recombinant TH. Prepare reaction mixtures with 0.1–10 mM 3-Amino-L-tyrosine HCl hydrate, 100 µM Fe²⁺, and 1 mM tetrahydrobiopterin cofactor. Monitor L-DOPA production via fluorescence (ex: 280 nm, em: 320 nm) or HPLC-ECD. Include negative controls with tyrosine-free buffer and competitive inhibitors (e.g., α-methyl-p-tyrosine) to validate specificity. Use Lineweaver-Burk plots to compare KmK_m and VmaxV_{max} with natural substrates .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. FTIR) for 3-Amino-L-tyrosine HCl hydrate derivatives be resolved?

  • Methodological Answer : Cross-validate spectral anomalies by synthesizing derivatives (e.g., acetylated or methylated forms) and analyzing via tandem techniques. For example, discrepancies in amine group signals (NMR: δ 1.5–2.5 ppm; FTIR: 3300–3500 cm⁻¹) may arise from protonation states. Adjust sample pH to 7.4 (physiological conditions) and reacquire spectra. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks, and compare with computational simulations (DFT-based IR predictions) .

Q. What methodologies are suitable for incorporating 3-Amino-L-tyrosine HCl hydrate into peptide chains during solid-phase synthesis?

  • Methodological Answer : Employ Fmoc-protected 3-Amino-L-tyrosine HCl hydrate to prevent side reactions. Activate the carboxyl group with HBTU/HOBt in DMF and couple to resin-bound peptides using a 4-fold molar excess. Monitor coupling efficiency via Kaiser test or LC-MS. Deprotect with 20% piperidine/DMF, and cleave peptides using TFA:thioanisole:H₂O (95:3:2). Purify via preparative HPLC and confirm incorporation via MALDI-TOF MS or Edman degradation .

Notes

  • Data Sources : Safety and handling protocols are derived from OSHA-compliant SDS . Methodological recommendations integrate standard biochemical techniques and tyrosine analog studies .
  • Contraindications : Avoid commercial-grade protocols from unverified sources (e.g., ).
  • Experimental Validation : Always include triplicate runs and statistical analysis (e.g., ANOVA) for reproducibility.

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